molecular formula C17H19NO5S B359005 4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid CAS No. 313960-66-6

4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid

Cat. No.: B359005
CAS No.: 313960-66-6
M. Wt: 349.4g/mol
InChI Key: BXSBETBXZHTRCD-UHFFFAOYSA-N
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Description

4-[(4-Butoxyphenyl)sulfonylamino]benzoic Acid is a synthetic benzoic acid derivative incorporating a sulfonamide functional group, designed for research and development applications. Compounds within this structural class are frequently investigated in medicinal chemistry for their potential as enzyme inhibitors, owing to the sulfonamide moiety's ability to interact with active sites . The butoxy substituent on the phenyl ring may influence the compound's lipophilicity and membrane permeability, making it a candidate for structure-activity relationship (SAR) studies in drug discovery projects targeting various biological pathways. This product is intended for research purposes by qualified laboratory personnel. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheets (SDS) and conduct their own analytical characterization to confirm the compound's identity, purity, and stability before use.

Properties

IUPAC Name

4-[(4-butoxyphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-2-3-12-23-15-8-10-16(11-9-15)24(21,22)18-14-6-4-13(5-7-14)17(19)20/h4-11,18H,2-3,12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSBETBXZHTRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation Reaction

The core reaction involves coupling p-aminobenzoic acid with 4-butoxybenzenesulfonyl chloride under basic conditions. The mechanism proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, forming the sulfonamide bond.

Typical Procedure:

  • Dissolve p-aminobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (1.2–1.5 equiv) to deprotonate the amine.

  • Slowly add 4-butoxybenzenesulfonyl chloride (1.1 equiv) at 0–5°C to minimize side reactions.

  • Stir the mixture at room temperature for 6–12 hours.

Critical Parameters:

  • Solvent: Polar aprotic solvents (DCM, THF) enhance reactivity compared to protic solvents.

  • Base: Triethylamine outperforms pyridine in preventing hydrolysis of the sulfonyl chloride.

Acid-Base Workup and Purification

Post-reaction, the crude product is isolated via:

  • Quenching with ice-cold water to remove excess sulfonyl chloride.

  • Extraction with ethyl acetate (3 × 50 mL).

  • Acidification to pH 2–3 using HCl to precipitate the product.

  • Recrystallization from ethanol/water (3:1 v/v) yields white crystals (mp 162–164°C).

Optimization of Reaction Parameters

Solvent Selection

Solvent polarity significantly impacts reaction kinetics. Comparative studies reveal:

SolventDielectric ConstantYield (%)Purity (%)
Dichloromethane8.938598
THF7.527895
Acetonitrile37.56590

Data adapted from VulcanChem protocols.

DCM provides optimal balance between solubility and reaction rate, while acetonitrile’s high polarity slows sulfonyl chloride diffusion.

Temperature and Time

Controlled temperature prevents exothermic decomposition:

  • 0–5°C : Minimizes hydrolysis of sulfonyl chloride (yield: 88%).

  • 25°C : Accelerates reaction but reduces yield to 72% due to byproduct formation.

Reaction completion typically requires 8 hours at 25°C or 12 hours at 0°C.

Stoichiometric Ratios

Deviations from ideal stoichiometry affect purity:

Amine:Sulfonyl ChlorideYield (%)Major Impurity
1:1.068Unreacted amine
1:1.185None
1:1.382Sulfonic acid

A 10% excess of sulfonyl chloride ensures complete amine consumption.

Industrial-Scale Production Considerations

Patent CN104402710A outlines scalable modifications:

  • Continuous Flow Reactors : Reduce reaction time from 12 hours to 45 minutes via enhanced mass transfer.

  • Automated pH Control : Maintains reaction at pH 8.5–9.0 using in-line titration.

  • Solvent Recycling : DCM recovery exceeds 95% via fractional distillation.

Pilot-Scale Data (10 kg batch):

ParameterValue
Yield81%
Purity (HPLC)99.2%
Energy Consumption15 kWh/kg

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d6) : δ 12.8 (s, 1H, COOH), 10.2 (s, 1H, NH), 7.85 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 4.05 (t, J=6.4 Hz, 2H), 1.75–1.65 (m, 2H), 1.50–1.40 (m, 2H), 0.95 (t, J=7.2 Hz, 3H).

  • HRMS (ESI-) : [M-H]⁻ calcd. for C17H18NO5S: 348.0914; found: 348.0911.

Chromatographic Purity:

ColumnMobile PhaseRetention Time (min)
C18 (4.6 × 250 mm)H2O/ACN + 0.1% HCOOH8.2

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost ($/kg)
Batch (Lab-Scale)85Low1200
Continuous Flow81High850
Microwave-Assisted89Moderate1400

Microwave irradiation (100°C, 30 min) improves yield but poses safety challenges in large-scale operations.

Challenges and Limitations

  • Sulfonyl Chloride Stability : Hydrolysis to sulfonic acid occurs at >40% humidity, necessitating anhydrous conditions.

  • Byproduct Formation : Over-alkylation generates bis-sulfonamides if stoichiometry is unbalanced.

  • Environmental Impact : DCM usage requires costly recovery systems to meet emissions regulations.

Chemical Reactions Analysis

Types of Reactions

4-[(4-butoxyphenyl)sulfonylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfinyl or sulfide derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-[(4-butoxyphenyl)sulfonylamino]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-butoxyphenyl)sulfonylamino]benzoic acid involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds and other interactions with proteins, potentially inhibiting their activity. This makes the compound useful in studying enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Key Structural Features :

  • Benzoic Acid Core : Provides acidity (pKa ~2–3) and hydrogen-bonding capacity via the carboxylic acid group.
  • 4-Butoxyphenyl Substituent : The butoxy group (–OC₄H₉) introduces hydrophobicity, influencing solubility and membrane permeability.

Potential Applications:

  • Metal Chelation : Similar sulfonamides are studied for complexing metal ions, suggesting applications in catalysis or materials science .
  • Pharmaceutical Intermediates : Sulfonamide derivatives are common in drug design, particularly as enzyme inhibitors or antimicrobial agents.

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Group

The sulfonamide substituent significantly impacts physicochemical properties and bioactivity. Below is a comparison of key derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-[(4-Butoxyphenyl)sulfonylamino]benzoic Acid –OC₄H₉ (butoxy) C₁₇H₁₉NO₅S 349.40 High lipophilicity; potential surfactant Inferred
4-[(4-Methoxyphenyl)sulfamoyl]benzoic Acid –OCH₃ (methoxy) C₁₄H₁₃NO₅S 307.32 Moderate hydrophobicity; discontinued commercial availability
4-(Octylsulfonylamino)benzoic Acid –C₈H₁₇ (octyl) C₁₅H₂₃NO₄S 313.41 Very hydrophobic; used in surface chemistry
4-[(4-Aminophenyl)sulfonylamino]-2-hydroxybenzoic Acid –NH₂ (amino) + –OH (hydroxyl) C₁₃H₁₂N₂O₅S 308.31 Enhanced hydrogen bonding; antimicrobial potential
4-[[4-(4-Methoxyphenyl)phenyl]sulfonylamino]benzoic Acid Biphenyl + –OCH₃ C₂₁H₁₉NO₅S 397.45 Bulky substituent; impacts crystal packing

Key Observations :

  • Lipophilicity : Longer alkyl chains (e.g., octyl vs. butoxy) increase logP values, reducing aqueous solubility but improving lipid membrane penetration .
  • Electronic Effects: Electron-donating groups (e.g., –OCH₃, –OC₄H₉) decrease sulfonamide acidity (higher pKa) compared to electron-withdrawing groups (e.g., –NO₂ in 4-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxybenzoic acid, pKa ~2.77) .

Biological Activity

4-[(4-butoxyphenyl)sulfonylamino]benzoic acid is an organic compound belonging to the sulfonamide class, characterized by a benzoic acid moiety linked to a butoxyphenyl group via a sulfonylamino linkage. This unique structure suggests potential biological activities, particularly in enzyme inhibition and protein interactions, which are critical in various therapeutic applications.

The compound's synthesis typically involves reacting 4-aminobenzoic acid with 4-butoxybenzenesulfonyl chloride, using a base like triethylamine to neutralize hydrochloric acid produced during the reaction. The reaction conditions often include stirring at room temperature or slightly elevated temperatures to ensure complete conversion of reactants to the desired product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. This interaction can inhibit enzyme activity, making it a valuable tool in studying enzyme inhibition and protein-ligand interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes, including tyrosinase, which is crucial for melanogenesis. For instance, hydroxyl-substituted benzoic acid derivatives have shown promising inhibitory activity against both mushroom and human tyrosinase, suggesting that modifications to the benzoic acid structure can enhance biological potency .

In vitro studies have demonstrated that certain derivatives can achieve IC50 values as low as 0.059 nM against mushroom tyrosinase, significantly outperforming standard inhibitors like kojic acid . Although specific data on this compound's IC50 values are not available, its structural similarities suggest potential for comparable activity.

Cytotoxicity and Antiproliferative Effects

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. Similar compounds have shown antiproliferative activities, indicating that this compound may possess similar properties. For example, benzoic acid derivatives have been reported to enhance proteasome activity and induce apoptosis in cancer cells .

Case Studies

  • Tyrosinase Inhibition Study : A study on hydroxyl-substituted benzoic acids demonstrated their efficacy in inhibiting tyrosinase activity in both mushroom and human melanoma cells. The most active compounds showed over 90% inhibition at specific concentrations, highlighting the potential of modifying the benzoic acid structure for enhanced biological activity .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of benzoic acid derivatives on human foreskin fibroblasts, revealing that certain compounds significantly activated proteasomal pathways without inducing cytotoxicity at tested concentrations . This suggests a therapeutic window where these compounds could be effective without harmful side effects.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (nM)Biological Activity
4-[(4-chlorophenyl)sulfonylamino]benzoic acidStructureTBDTyrosinase inhibitor
4-[(4-methoxyphenyl)sulfonylamino]benzoic acidStructureTBDAntiproliferative effects
This compound TBDTBDPotential enzyme inhibitor

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